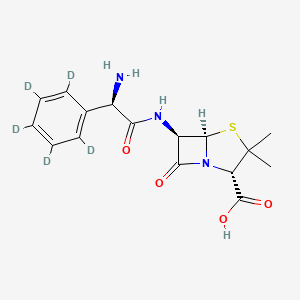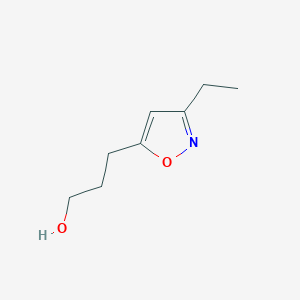
3-(3-Ethyl-1,2-oxazol-5-yl)propan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“3-(3-Ethyl-1,2-oxazol-5-yl)propan-1-ol” is a chemical compound with the CAS Number: 1566151-00-5 . It has a molecular weight of 155.2 and its IUPAC name is 3-(3-ethylisoxazol-5-yl)propan-1-ol . The compound is a liquid at room temperature .
Molecular Structure Analysis
The InChI code for “3-(3-Ethyl-1,2-oxazol-5-yl)propan-1-ol” is 1S/C8H13NO2/c1-2-7-6-8(11-9-7)4-3-5-10/h6,10H,2-5H2,1H3 . This code provides a specific textual identifier for the compound’s molecular structure.Physical And Chemical Properties Analysis
“3-(3-Ethyl-1,2-oxazol-5-yl)propan-1-ol” is a liquid at room temperature . It has a molecular weight of 155.2 .Scientific Research Applications
Heterocyclic Compound Synthesis
3-(3-Ethyl-1,2-oxazol-5-yl)propan-1-ol is part of a broader class of heterocyclic compounds containing the 1,3-oxazole ring. These compounds have diverse applications in medicinal, pharmaceutical, agrochemical, and material sciences due to their versatility and functional utility. Research indicates that the 1,3-oxazole scaffold, to which 3-(3-Ethyl-1,2-oxazol-5-yl)propan-1-ol belongs, is crucial in the development of novel methodologies for synthesizing substituted derivatives. These derivatives serve as essential building blocks in various chemical syntheses, highlighting the compound's significance in synthetic organic chemistry (S. Shinde et al., 2022).
Bioproduction and Recovery Processes
In the context of biologically produced chemicals, 1,3-propanediol and 2,3-butanediol are notable for their wide range of applications, which can be biologically synthesized. While not directly related to 3-(3-Ethyl-1,2-oxazol-5-yl)propan-1-ol, the research on the recovery and purification of these diols from fermentation broths underscores the importance of efficient downstream processing in the microbial production of related compounds. This emphasizes the need for innovative recovery technologies to enhance the viability of bioproduction processes, which could extend to compounds like 3-(3-Ethyl-1,2-oxazol-5-yl)propan-1-ol (Zhi-Long Xiu & A. Zeng, 2008).
Electron Transport System Activity
Another area of research relevant to compounds like 3-(3-Ethyl-1,2-oxazol-5-yl)propan-1-ol involves studying the electron transport system (ETS) activity in various environments, including soil, sediment, and pure cultures. ETS activity is crucial for understanding the bioactivity and metabolic processes in these systems. Research in this area highlights the significance of developing assays to measure ETS activity reliably, which could have implications for studying the biochemical pathways and environmental interactions of 3-(3-Ethyl-1,2-oxazol-5-yl)propan-1-ol and related compounds (Trevors Jt, 1984).
Safety And Hazards
The compound has been assigned the GHS07 pictogram, indicating that it can cause skin irritation (H315), eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and more .
Future Directions
Oxazole derivatives, such as “3-(3-Ethyl-1,2-oxazol-5-yl)propan-1-ol”, have attracted significant attention in recent years due to their wide spectrum of biological activities . Future research may focus on synthesizing various oxazole derivatives and screening them for different biological activities .
properties
IUPAC Name |
3-(3-ethyl-1,2-oxazol-5-yl)propan-1-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO2/c1-2-7-6-8(11-9-7)4-3-5-10/h6,10H,2-5H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMWJUISCNXFRFS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NOC(=C1)CCCO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Ethyl-1,2-oxazol-5-yl)propan-1-ol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

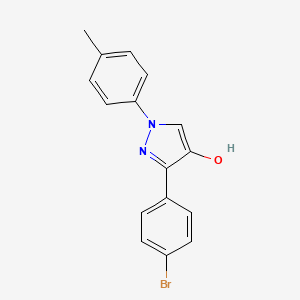
![2-[2-(6-amino-9H-purin-9-yl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B1381302.png)
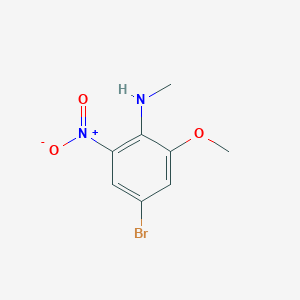


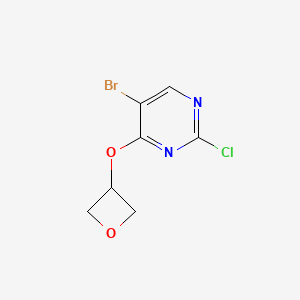
![5-bromo-4-chloro-1-methyl-1H-benzo[d][1,2,3]triazole](/img/structure/B1381311.png)

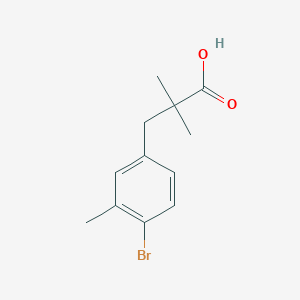
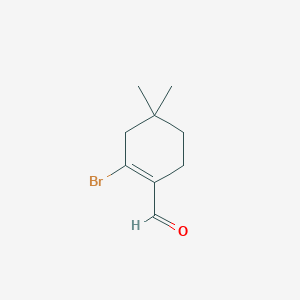
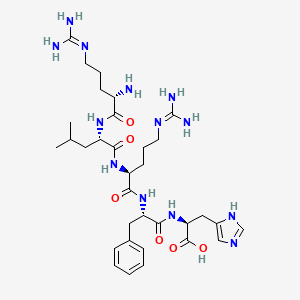

![3-Methyl-2-oxa-8-azaspiro[4.5]decane hydrochloride](/img/structure/B1381320.png)
